![molecular formula C19H18BrNO4S B4149839 Ethyl 2-[4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]acetate](/img/structure/B4149839.png)
Ethyl 2-[4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]acetate
Overview
Description
Ethyl [4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]acetate is a complex organic compound that features a benzothiazole ring, a bromine atom, and an ethoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]acetate typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Ethoxyphenoxy Group Addition: The ethoxyphenoxy group can be introduced via a nucleophilic substitution reaction using ethyl chloroacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, would be essential in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
Ethyl [4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl [4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its luminescent properties and potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and molecular targets would depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl [4-(1,3-benzothiazol-2-yl)-5-chloro-2-ethoxyphenoxy]acetate: Similar structure but with a chlorine atom instead of bromine.
Ethyl [4-(1,3-benzothiazol-2-yl)-5-fluoro-2-ethoxyphenoxy]acetate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Ethyl [4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]acetate is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also affect the compound’s electronic properties, making it suitable for specific applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
ethyl 2-[4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4S/c1-3-23-15-9-12(19-21-14-7-5-6-8-17(14)26-19)13(20)10-16(15)25-11-18(22)24-4-2/h5-10H,3-4,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYUONJFDPFGIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C2=NC3=CC=CC=C3S2)Br)OCC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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